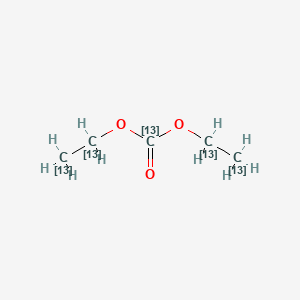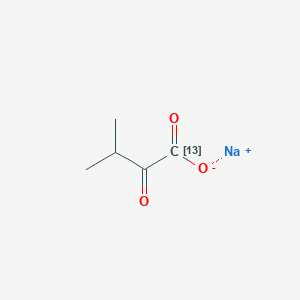
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid (2-HPHCBA) is a compound with a wide range of applications in the scientific research field. It is a natural product that is derived from the oxidation of a polyhydroxyalkanoic acid (PHA) and is often used as a starting material for the synthesis of other compounds. 2-HPHCBA has been extensively studied for its biochemical and physiological effects, and has been found to have a variety of applications in the laboratory, including as a substrate for enzymatic reactions and as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid has a wide range of applications in the scientific research field. It is often used as a substrate for enzymatic reactions, as it can be easily oxidized by a variety of oxidizing agents. Additionally, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid can be used to study the effects of oxidation on proteins, as it can be used to modify proteins by introducing a reactive group on the protein surface. 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid is also used as an inhibitor of certain enzymes, such as phosphatases and proteases. Furthermore, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid has been used in the study of drug metabolism, as it can be used to study the metabolism of drugs by oxidizing the drugs to their active metabolites.
Mécanisme D'action
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid is an oxidizing agent and acts by introducing a reactive group on the protein surface. The reactive group can then interact with the active site of the enzyme, resulting in the inhibition of the enzyme. Additionally, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid can be used to modify proteins by introducing a reactive group on the protein surface. The reactive group can then interact with the active site of the enzyme, resulting in the modification of the enzyme.
Biochemical and Physiological Effects
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as phosphatases and proteases. Additionally, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid has been found to have anti-inflammatory and antioxidant properties, and has been found to be effective in the treatment of certain diseases, such as diabetes and cancer. Furthermore, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid has been found to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Pseudomonas aeruginosa.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid in laboratory experiments has a number of advantages. It is a natural product that is derived from the oxidation of a polyhydroxyalkanoic acid (PHA) and is relatively easy to synthesize. Additionally, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid has a wide range of applications in the scientific research field and can be used to modify proteins by introducing a reactive group on the protein surface. Furthermore, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid has been found to have a variety of biochemical and physiological effects, and has been found to be effective in the treatment of certain diseases.
However, there are also some limitations to the use of 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid in laboratory experiments. It is a relatively new compound and there is limited information available on its biochemical and physiological effects. Additionally, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid is not always stable in solution and can degrade over time. Furthermore, 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid can be toxic in high concentrations and should be used with caution.
Orientations Futures
The use of 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid in scientific research is still in its infancy and there are a number of potential future directions that could be explored. These include the use of 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid in drug design and the development of new inhibitors of enzymes. Additionally, further research could be conducted into the biochemical and physiological effects of 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid and its potential use in the treatment of diseases
Méthodes De Synthèse
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid can be synthesized from a polyhydroxyalkanoic acid (PHA) via oxidation. The oxidation of PHA can be accomplished using a variety of methods, including chemical oxidation, electrochemical oxidation, and enzymatic oxidation. Chemical oxidation involves the use of a chemical oxidizing agent, such as potassium permanganate or chromic acid, to oxidize the PHA to 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid. Electrochemical oxidation involves the use of an electric current to oxidize the PHA to 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid. Enzymatic oxidation involves the use of an enzyme, such as laccase, to oxidize the PHA to 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid.
Propriétés
IUPAC Name |
2-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDRVUYMYPIFIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009358 |
Source


|
| Record name | 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid | |
CAS RN |
1372605-11-2 |
Source


|
| Record name | 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)







![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)


![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)